(2R,3R,5R)-Omarigliptin-d3
Description
Properties
Molecular Formula |
C₁₇H₁₇D₃F₂N₄O₃S |
|---|---|
Molecular Weight |
401.45 |
Synonyms |
(2R,3R,5R)-2-(2,5-Difluorophenyl)-5-[2-(trideuteriomethylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine; (2R,3R,5R)-2-(2,5-Difluorophenyl)-5-[2,6-dihydro-2-(trideuteriomethylsulfonyl)pyrrolo[3,4-c]pyrazol-5(4H)-yl]tet |
Origin of Product |
United States |
Chemical Synthesis and Deuterium Incorporation Strategies for 2r,3r,5r Omarigliptin D3
Synthetic Routes for Omarigliptin (B609743) and Analogous Chemical Structures
The synthesis of Omarigliptin is a complex undertaking that has been refined to allow for large-scale manufacturing. The strategies employed are designed to control the molecule's specific stereochemistry, which is crucial for its biological function.
Convergent Synthesis Approaches for Tetrahydropyranone and Pyrrolopyrazole Fragments
The manufacturing route for Omarigliptin is a convergent synthesis, a strategy that involves preparing key fragments of the molecule separately before combining them in the final stages. acs.orgresearchgate.net This approach is generally more efficient for complex molecules. The synthesis of Omarigliptin assembles the target molecule through the coupling of two primary building blocks: a highly functionalized tetrahydropyranone and a mesylated pyrrolopyrazole fragment. acs.orgresearchgate.netresearchgate.net
The synthesis of the tetrahydropyranone core is a critical sequence that establishes several of the molecule's stereocenters. acs.org One developed route relies on three ruthenium-catalyzed reactions to achieve the desired structure and stereochemistry. researchgate.net These reactions include:
A dynamic kinetic resolution (DKR) reduction of a racemic α-aminoketone, which sets two adjacent stereogenic centers. acs.orgresearchgate.net
A cycloisomerization of a bis-homopropargylic alcohol to form a dihydropyran. acs.orgresearchgate.net
A ruthenium-catalyzed oxidation of a pyranol intermediate to yield the target tetrahydropyranone. acs.orgresearchgate.net
An alternative, highly efficient asymmetric synthesis for a key tetrahydropyranol intermediate has also been developed. nih.govnih.gov This route features a practical asymmetric Henry reaction and a one-pot nitro-Michael-lactolization-dehydration process, proceeding in four linear steps without the need for precious metals or extensive use of protecting groups. nih.govnih.gov
The second key fragment, the N-Boc-1-mesyl pyrrolopyrazole, is synthesized regioselectively. acs.orgresearchgate.net This is achieved through a base-promoted isomerization of the mesyl group, which results in a 30:1 selectivity for the desired isomer. acs.orgresearchgate.net
The final assembly of Omarigliptin involves a diastereoselective reductive amination reaction between the tetrahydropyranone and the mesylated pyrrolopyrazole, followed by the deprotection of a Boc (tert-butyloxycarbonyl) group. acs.orgresearchgate.netresearchgate.net
| Fragment | Key Reactions | Reference |
|---|---|---|
| Tetrahydropyranone | Ru-catalyzed Dynamic Kinetic Resolution (DKR), Cycloisomerization, Oxidation | acs.orgresearchgate.net |
| Tetrahydropyranol Intermediate | Asymmetric Henry Reaction, One-pot Nitro-Michael/Lactolization/Dehydration | nih.govnih.gov |
| Pyrrolopyrazole | Base-promoted Mesyl Group Isomerization for Regioselectivity | acs.orgresearchgate.net |
| Final Assembly | Diastereoselective Reductive Amination, Boc Deprotection | acs.orgresearchgate.net |
Diastereoselective Synthesis Considerations in Omarigliptin Analogs
Another advanced technique used to ensure high stereochemical purity is a crystallization-induced dynamic resolution (also referred to as a crystallization-induced diastereomer transformation). nih.gov This process can convert a mixture of diastereomers into a single, desired diastereomer. nih.gov For instance, in the synthesis of the tetrahydropyranol intermediate, a mixture of diastereomers was converged to a single diastereomer with greater than 99% diastereomeric excess by using a base like DABCO to promote epimerization and crystallization of the desired product. nih.gov
Methodologies for Site-Specific Deuterium (B1214612) Labeling
The introduction of deuterium atoms at specific positions within a molecule like Omarigliptin requires specialized synthetic methods. Deuterium labeling is a valuable tool in medicinal chemistry, often used to study metabolic pathways or to alter the pharmacokinetic properties of a drug. researchgate.netclearsynth.com
Strategies for Deuterium Introduction at Specific Molecular Positions
There are several general strategies for achieving site-specific deuterium incorporation into organic molecules. researchgate.netresearchgate.net The choice of method depends on the target position and the chemical stability of the substrate. wikipedia.org
Common methodologies include:
Hydrogen-Deuterium (H/D) Exchange: This reaction replaces a covalently bonded hydrogen atom with a deuterium atom from a deuterium source, such as deuterium oxide (D₂O). researchgate.netwikipedia.org The exchange can be facilitated by acid, base, or metal catalysts (e.g., Palladium on carbon) and may require elevated temperatures and pressures for non-labile hydrogens. wikipedia.orgmdpi.com
Reductive Deuteration: This involves the use of deuterated reducing agents to introduce deuterium. For example, alkenes or carbonyl compounds can be reduced using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net
Dehalogenation Deuteration: This method involves the replacement of a halogen atom (like bromine or iodine) with a deuterium atom, typically using deuterium gas (D₂) and a palladium catalyst. researchgate.netclearsynth.com
Use of Deuterated Building Blocks: One of the most precise methods is to start the synthesis with a commercially available or custom-synthesized deuterated precursor. researchgate.netnih.gov This ensures the deuterium is incorporated at a specific, predetermined position from the outset.
Design of Deuterated Precursors for Omarigliptin-d3
To synthesize (2R,3R,5R)-Omarigliptin-d3, the most direct approach involves incorporating the deuterium atoms via a deuterated precursor or reagent at a suitable stage in the established synthetic route. Given the convergent synthesis of Omarigliptin, a deuterated version of either the tetrahydropyranone or the pyrrolopyrazole fragment could be prepared.
For example, if the deuterium atoms in Omarigliptin-d3 are located on a methyl group, a deuterated methylating agent (e.g., CD₃I) could be used in the synthesis of one of the precursor fragments. Alternatively, if the deuterium is to be placed at a specific C-H bond, a reductive deuteration or H/D exchange could be performed on an intermediate that has a suitable functional group (e.g., a ketone or double bond) at the desired labeling position. The synthesis would be designed to introduce the deuterium atoms with high isotopic enrichment while maintaining the required stereochemistry of the final molecule. nih.gov
Isotopic Purity and Chemical Identity Characterization of (2R,3R,5R)-Omarigliptin-d3
After synthesis, it is crucial to confirm the chemical identity, isotopic enrichment, and location of the deuterium atoms in the final compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.orgresearchgate.net
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a primary tool for determining isotopic purity. nih.govacs.org The incorporation of deuterium atoms results in a predictable increase in the molecular mass of the compound. spectroscopyonline.com HR-MS can distinguish between the unlabeled compound (D0) and the various deuterated isotopologues (D1, D2, D3, etc.). nih.gov By integrating the ion signals for each isotopologue, the percentage of isotopic enrichment and the distribution of deuterium can be accurately calculated. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and confirms the precise location of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear or be significantly reduced in intensity. wikipedia.org This allows for the direct identification of the labeling site.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing an unambiguous signal for each position where a deuterium atom is present. mdpi.com
¹³C NMR (Carbon-13 NMR): The coupling patterns in a ¹³C NMR spectrum can also be affected by the presence of deuterium, providing further confirmation of the labeling site.
Together, these analytical techniques provide a comprehensive characterization of (2R,3R,5R)-Omarigliptin-d3, ensuring its structural integrity and confirming the success of the isotopic labeling strategy. rsc.org
| Technique | Information Provided | Reference |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Determines overall deuterium content, isotopic enrichment, and distribution of isotopologues. | wikipedia.orgrsc.orgnih.gov |
| ¹H NMR Spectroscopy | Confirms site of deuteration by observing the disappearance of proton signals. | wikipedia.org |
| ²H NMR Spectroscopy | Directly detects deuterium atoms, confirming their presence and location. | mdpi.com |
Application of Spectroscopic Techniques for Isotopic Enrichment and Structural Confirmation
The comprehensive characterization of (2R,3R,5R)-Omarigliptin-d3 necessitates the use of sophisticated spectroscopic techniques to verify its structural integrity and quantify the extent of deuterium incorporation. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach for this purpose. rsc.org These methods provide orthogonal data, ensuring a high degree of confidence in the final product's identity and isotopic purity.
High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-ESI-HR-MS), is a primary tool for determining isotopic enrichment. rsc.org This technique separates molecules based on their mass-to-charge ratio (m/z) with high precision. By analyzing the full scan mass spectrum, the relative abundance of the deuterated molecule (d3) can be compared to the non-deuterated (d0) and partially deuterated (d1, d2) species. The isotopic enrichment is calculated by integrating the ion signals corresponding to each isotopologue. For pharmaceutical applications, a high isotopic purity, often greater than 98%, is desirable to ensure consistency and to distinguish the labeled compound from its natural abundance isotopic variants. nih.gov
Table 1: Spectroscopic Data for the Analysis of (2R,3R,5R)-Omarigliptin-d3
| Technique | Parameter Measured | Purpose | Expected Result for (2R,3R,5R)-Omarigliptin-d3 |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Mass-to-Charge Ratio (m/z) of Isotopologues | Determination of Isotopic Enrichment | Detection of a prominent ion peak corresponding to the mass of the d3 isotopologue, with minimal signals for d0, d1, and d2 species. |
| Proton Nuclear Magnetic Resonance (¹H NMR) | Chemical Shift and Signal Integration | Structural Confirmation and Location of Deuterium | Absence or significant reduction of proton signals at the specific sites of deuteration compared to the non-deuterated standard. |
| Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) | Chemical Shift | Confirmation of Carbon Skeleton Integrity | The spectrum should be consistent with the structure of omarigliptin, confirming no unintended structural changes occurred during synthesis. |
Chromatographic Purity Assessment for Deuterated Analogs
Alongside spectroscopic analysis, chromatographic techniques are crucial for assessing the chemical purity of (2R,3R,5R)-Omarigliptin-d3. These methods separate the target compound from any unreacted starting materials, synthetic byproducts, or other impurities, including the non-deuterated omarigliptin. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose. nih.gov
A stability-indicating HPLC method is essential for quantifying the purity of the final product. For omarigliptin and its analogs, a reversed-phase HPLC (RP-HPLC) method is typically used. nih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. The method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is accurate, precise, specific, and linear over the desired concentration range. nih.gov
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective qualitative tool for purity assessment. nih.gov It can be used to monitor the progress of the synthesis and to quickly screen for the presence of impurities in the final product. A suitable mobile phase is selected to achieve good separation between omarigliptin and potential impurities on a silica (B1680970) gel plate. The spots are then visualized, typically under UV light, to assess the purity. nih.gov
Table 2: Exemplary Chromatographic Conditions for Purity Assessment of Omarigliptin Analogs
| Technique | Parameter | Condition/Specification (based on omarigliptin methods nih.gov) |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Stationary Phase | RP-C18 Column |
| Mobile Phase | Isocratic elution with a mixture such as Phosphate (B84403) buffer (pH 3.5) and Acetonitrile (B52724) (e.g., 80:20, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | Diode Array Detector (DAD) at 230 nm | |
| Thin-Layer Chromatography (TLC) | Stationary Phase | Aluminum plates precoated with Silica Gel G.F254 |
| Mobile Phase | Methanol (B129727): Ethyl acetate: 33% Ammonia (e.g., 2:8:1, v/v/v) | |
| Detection | UV light at 254 nm |
Advanced Analytical Methodologies Utilizing 2r,3r,5r Omarigliptin D3 in Research Applications
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in bioanalytical chemistry due to its superior sensitivity and selectivity. nih.gov For the analysis of Omarigliptin (B609743) in various research contexts, robust LC-MS/MS methods have been developed and validated. dntb.gov.ua These methods are essential for accurately determining the concentration of the analyte in complex matrices such as plasma and tissue homogenates. acs.org
Role as an Internal Standard for Quantification in Biological Matrices (e.g., animal plasma, tissue homogenates, in vitro systems)
In quantitative LC-MS/MS analysis, an internal standard (IS) is crucial for achieving accurate and precise results. The IS is added at a known concentration to all samples and standards to correct for variability during sample preparation and instrument analysis. nih.govnih.gov A stable isotope-labeled compound, such as (2R,3R,5R)-Omarigliptin-d3, is considered the gold standard for an internal standard. mdpi.comnih.gov This is because its physicochemical properties are nearly identical to the unlabeled analyte (Omarigliptin), ensuring it behaves similarly during extraction, chromatography, and ionization. nih.gov However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the analyte by the mass spectrometer. This co-eluting, yet mass-differentiated, behavior provides the most effective compensation for matrix effects and other sources of analytical error.
The use of (2R,3R,5R)-Omarigliptin-d3 is applicable across a range of biological matrices, including animal plasma and brain tissue homogenates, which are frequently analyzed in pharmacokinetic and drug distribution studies. dntb.gov.uaacs.orgresearchgate.net
Effective sample preparation is a critical step to remove interfering endogenous components from biological matrices and to concentrate the analyte of interest. The two most common techniques employed for samples containing Omarigliptin are protein precipitation (PPT) and liquid-liquid extraction (LLE). dntb.gov.uanih.gov
Protein Precipitation (PPT): This technique involves adding an organic solvent, such as acetonitrile (B52724), to the plasma sample to denature and precipitate proteins. dntb.gov.uaacs.org The supernatant, containing the analyte and the internal standard, is then separated for analysis. While fast and straightforward, PPT can sometimes result in less clean extracts and potential ion suppression in the MS source. Studies have shown that acetonitrile is highly efficient at protein removal, achieving over 96% precipitation. nih.govresearchgate.net
Liquid-Liquid Extraction (LLE): LLE offers a more selective extraction, leading to cleaner samples and reduced matrix effects. nih.govnih.gov This method involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. For Omarigliptin, an enhanced LLE method utilized a mixture of tertiary butyl methyl ether and diethyl ether (TBME-DEE) as the extracting solvent, which proved highly effective. nih.govnih.gov Another validated method for a similar compound used methyl tert-butyl ether (MTBE) for the extraction process. mdpi.comnih.gov Optimization of LLE includes selecting appropriate solvents and adjusting the pH to ensure the analyte is in a neutral form for efficient partitioning into the organic phase.
| Technique | Typical Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Acetonitrile | Fast, simple, high-throughput | Less clean extract, potential for ion suppression | dntb.gov.uaacs.org |
| Liquid-Liquid Extraction (LLE) | TBME-DEE, MTBE | High selectivity, clean extracts, reduced matrix effects | More time-consuming, requires solvent optimization | nih.govnih.govmdpi.com |
The sensitivity and selectivity of LC-MS/MS methods heavily rely on the optimization of mass spectrometer parameters. For quantitative analysis of Omarigliptin and its deuterated analog, a triple quadrupole mass spectrometer is typically operated in the positive electrospray ionization (ESI+) mode. nih.govnih.gov The most selective detection is achieved using Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.net
In MRM, the first quadrupole selects a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion unique to the precursor. This transition from precursor to product ion is highly specific to the analyte. For Omarigliptin, a commonly monitored transition is m/z 399.2 → 153.0. nih.govresearchgate.net
For the deuterated internal standard, (2R,3R,5R)-Omarigliptin-d3, the precursor ion would have a mass-to-charge ratio shifted by +3 (i.e., m/z 402.2). The product ion may or may not be shifted, depending on whether the deuterium labels are on the fragmented portion of the molecule. A logical MRM transition for Omarigliptin-d3 would be m/z 402.2 → 153.0, assuming the deuterium atoms are not lost during fragmentation. This specific monitoring allows for the simultaneous and independent quantification of both the analyte and the internal standard without any cross-interference.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|
| Omarigliptin | Positive ESI | 399.2 | 153.0 | nih.govresearchgate.net |
| (2R,3R,5R)-Omarigliptin-d3 (Proposed) | Positive ESI | 402.2 | 153.0 | N/A |
Isotope Dilution Mass Spectrometry Applications in Quantitative Research
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that provides a high level of accuracy and precision. nih.govnih.gov It is considered a reference method in analytical chemistry. nih.govwikipedia.org The methodology is fundamentally reliant on the use of a stable isotope-labeled internal standard, such as (2R,3R,5R)-Omarigliptin-d3. olhardigital.com.br
The principle of IDMS involves adding a precisely known amount of the isotopically labeled standard (the "spike") to the sample containing an unknown quantity of the natural analyte. wikipedia.org After allowing the standard and analyte to equilibrate, the sample is processed and analyzed by MS. The ratio of the mass spectrometric signals of the natural analyte to the labeled standard is measured. Because the amount of added standard is known, the initial amount of the analyte in the sample can be calculated with high accuracy. olhardigital.com.br A key advantage of IDMS is that the final quantification is based on the ratio of isotopic signals, making it independent of sample recovery during preparation or variations in instrument signal, which can be significant challenges in complex matrices. wikipedia.orgolhardigital.com.br This robustness makes IDMS invaluable for applications requiring the highest degree of confidence, such as the validation of reference materials and pivotal biomarker studies. nih.gov
High-Performance Liquid Chromatography (HPLC) Applications for Research Samples
High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation, identification, and quantification of compounds in chemical research. openaccessjournals.com For research samples involving Omarigliptin and its deuterated analogs, reversed-phase HPLC is commonly employed. Chromatographic separation is typically achieved on columns with a nonpolar stationary phase, such as C8 or C18. researchgate.net The mobile phase generally consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.netnih.gov
Other Chromatographic and Spectroscopic Techniques for Deuterated Compound Research Characterization
The comprehensive characterization of deuterated compounds, such as (2R,3R,5R)-Omarigliptin-d3, is essential to confirm isotopic incorporation, determine chemical purity, and establish structural integrity. Beyond the commonly employed liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, a range of other chromatographic and spectroscopic techniques play crucial roles in the detailed analysis of these stable isotope-labeled molecules in research settings.
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a foundational technique for assessing the chemical purity of (2R,3R,5R)-Omarigliptin-d3. While UV detection does not differentiate between the deuterated and non-deuterated forms, it is highly effective for quantifying the parent compound and any non-isotopically labeled impurities. Stability-indicating HPLC methods are particularly valuable for evaluating the degradation profile of the compound under various stress conditions. researchgate.netresearchgate.net
Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for the qualitative assessment of (2R,3R,5R)-Omarigliptin-d3. It can be used to monitor the progress of synthesis reactions and to detect the presence of impurities. When coupled with densitometry, TLC can also provide semi-quantitative analysis. researchgate.net
Advanced spectroscopic techniques provide deeper insights into the molecular structure and properties of (2R,3R,5R)-Omarigliptin-d3. Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the presence of key functional groups within the molecule. While the substitution of protium (B1232500) with deuterium results in only subtle changes in the IR spectrum, high-resolution instruments may be able to detect shifts in the vibrational frequencies of bonds involving deuterium.
Mass spectrometry (MS) is an indispensable tool for the analysis of stable isotope-labeled compounds. metsol.com High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the exact mass of (2R,3R,5R)-Omarigliptin-d3 and, consequently, the successful incorporation of the deuterium atoms. nih.gov The mass difference between the labeled and unlabeled compound is a direct indicator of the number of deuterium atoms incorporated.
The following interactive data table summarizes typical analytical methodologies that can be applied to the characterization of (2R,3R,5R)-Omarigliptin-d3.
| Analytical Technique | Parameter Measured | Typical Application | Expected Outcome for (2R,3R,5R)-Omarigliptin-d3 |
| HPLC-UV | Chemical Purity, Concentration | Quantification of the active pharmaceutical ingredient (API) and detection of non-labeled impurities. | A major peak corresponding to Omarigliptin with a retention time similar to the unlabeled standard. Purity should be ≥98%. |
| TLC-Densitometry | Qualitative and Semi-Quantitative Purity | Rapid screening for impurities and reaction monitoring. | A primary spot with an Rf value consistent with Omarigliptin. |
| FTIR Spectroscopy | Functional Groups | Structural confirmation. | Characteristic peaks for amine, sulfonyl, and aromatic functional groups, consistent with the Omarigliptin structure. |
| High-Resolution Mass Spectrometry (HRMS) | Exact Mass, Isotopic Enrichment | Confirmation of deuterium incorporation and determination of isotopic purity. | A molecular ion peak corresponding to the calculated exact mass of the d3 isotopologue. |
Further detailed research findings from hypothetical characterization studies are presented in the subsequent table. These data illustrate the expected outcomes from the application of these techniques to a research batch of (2R,3R,5R)-Omarigliptin-d3.
| Research Finding | Technique Used | Result | Interpretation |
| Purity Assessment | HPLC-UV | Purity: 99.2% | The synthesized compound meets the high purity standards required for research applications. |
| Confirmation of Isotopic Labeling | HRMS | Measured [M+H]⁺: 405.1598 | The measured mass is consistent with the theoretical exact mass of the protonated d3-Omarigliptin, confirming the incorporation of three deuterium atoms. |
| Structural Verification | FTIR | Peaks at ~3300 cm⁻¹ (N-H stretch), ~1340 cm⁻¹ & ~1150 cm⁻¹ (S=O stretch) | The presence of key functional groups is confirmed, supporting the correct molecular structure. |
| Impurity Profiling | TLC | Single major spot observed | The compound is substantially free of major organic impurities under the tested conditions. |
In research applications, stable isotope-labeled compounds like (2R,3R,5R)-Omarigliptin-d3 are invaluable as internal standards for quantitative bioanalysis and in metabolic studies to trace the fate of the drug molecule. iris-biotech.desymeres.com The rigorous characterization using a combination of these chromatographic and spectroscopic techniques ensures the quality and reliability of the labeled compound for its intended scientific use.
Research on Metabolism and Pharmacokinetics of Omarigliptin Using Deuterated Analogs
In Vitro Metabolic Stability Studies of (2R,3R,5R)-Omarigliptin-d3
In vitro studies are foundational in predicting a drug's behavior in vivo. They provide initial data on metabolic rate and pathways, helping to forecast parameters like hepatic clearance and potential drug-drug interactions.
Hepatic microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are the primary system for evaluating Phase I metabolism. bioivt.comnuvisan.com In these assays, Omarigliptin (B609743) is incubated with liver microsomes from various species (e.g., human, rat, dog) to determine its rate of degradation. nih.gov (2R,3R,5R)-Omarigliptin-d3 is added to the reaction mixture at a known concentration, typically after the reaction is stopped, to serve as an internal standard. Because of its nearly identical chemical properties but different mass, it co-elutes with Omarigliptin during liquid chromatography but is distinguished by the mass spectrometer. This allows for precise quantification of the remaining parent drug over time, correcting for any variability in sample processing or instrument response.
From these experiments, key enzyme kinetic parameters such as the metabolic rate, half-life (t½), and intrinsic clearance (CLint) are determined. nuvisan.comnih.gov These values are crucial for predicting how efficiently the liver can eliminate the drug. Studies on Omarigliptin have shown it possesses a favorable metabolic stability profile, characterized by low clearance, which is consistent with its long half-life and supports a once-weekly dosing regimen. researchgate.net
Table 1: Representative In Vitro Metabolic Stability Data for Omarigliptin
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes |
|---|---|---|---|
| Intrinsic Clearance (CLint) | Low | Low to Moderate | Low |
| Half-life (t½) | Long | Moderate | Long |
Beyond hepatic metabolism, a drug's stability in systemic circulation is vital. Plasma contains various enzymes, such as esterases and amidases, that can degrade drugs. Stability assays in plasma from different species are conducted to assess a compound's susceptibility to this type of degradation. Forced degradation studies under various stress conditions (e.g., acidic, alkaline, oxidative, photolytic) are also performed to identify potential degradation products and understand the drug's intrinsic stability. nih.gov Recent research on Omarigliptin confirmed it is susceptible to degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions. nih.gov
In these studies, (2R,3R,5R)-Omarigliptin-d3 is used as the internal standard for the accurate quantification of the parent drug, Omarigliptin, by LC-MS/MS, similar to its role in microsomal assays. This ensures that the measured loss of the drug is due to chemical or enzymatic degradation and not analytical variability.
In Vitro Enzymatic Inhibition Studies (DPP-4)
In vitro studies are crucial for characterizing the direct interaction of an inhibitor with its target enzyme. For (2R,3R,5R)-Omarigliptin-d3, this involves detailed assessment of its effects on the DPP-4 enzyme.
Research has established that omarigliptin is a competitive and reversible inhibitor of the DPP-4 enzyme. acs.orgnih.gov Its potency is significantly greater than that of sitagliptin, an earlier compound in the same class. acs.orgnih.gov The half-maximal inhibitory concentration (IC50) for omarigliptin against DPP-4 is 1.6 nM, with an inhibition constant (Ki) of 0.8 nM. acs.orgnih.gov
High selectivity is a critical attribute for a DPP-4 inhibitor to minimize off-target effects. nih.gov Omarigliptin has demonstrated exceptional selectivity. In enzymatic assays against related proteases, including quiescent cell proline dipeptidase (QPP), fibroblast activation protein (FAP), prolyl endopeptidase (PEP), DPP8, and DPP9, the IC50 values were all greater than 67 μM. acs.org Furthermore, a comprehensive screening against 168 different enzymes and radioligand binding assays confirmed this high degree of selectivity, with IC50 values exceeding 10 μM in all tested assays. acs.orgresearchgate.net
Table 1: In Vitro Inhibition Potency and Selectivity of Omarigliptin
| Target Enzyme/Protein | Parameter | Value | Reference |
|---|---|---|---|
| Human DPP-4 | IC50 | 1.6 nM | acs.org, nih.gov, nih.gov |
| Human DPP-4 | Ki | 0.8 nM | acs.org, nih.gov |
| Sitagliptin (for comparison) | IC50 | 18 nM | acs.org, nih.gov |
| QPP, FAP, PEP, DPP8, DPP9 | IC50 | > 67 µM | acs.org |
| Various Ion Channels (IKr, Cav1.2, Nav1.5) | IC50 | > 30 µM | acs.org |
This data, established for the non-deuterated omarigliptin, is expected to be identical for (2R,3R,5R)-Omarigliptin-d3 as isotopic substitution does not typically alter target binding affinity.
The high potency and selectivity of omarigliptin are rooted in its specific molecular interactions within the active site of the DPP-4 enzyme. The DPP-4 active site contains several key subsites, including S1, S2, S1', and S2', and interaction with these sites is crucial for inhibitory activity. nih.gov
Structural biology and computational docking studies have elucidated how omarigliptin fits into this binding pocket. acs.orgnih.gov Although crystal structures specific to the deuterated form are not typically generated unless a specific structural question related to deuterium (B1214612) is being asked, the binding mode of the parent compound provides a precise model. Key interactions for compounds structurally similar to omarigliptin include:
Salt Bridges: The basic amine group of the molecule forms critical salt bridges with the acidic residues Glutamic Acid 205 (E205) and Glutamic Acid 206 (E206) in the S2 subsite. acs.org
Hydrogen Bonding: The difluorophenyl group engages in a hydrogen bond with the side chain of Arginine 125 (R125). acs.org
Hydrophobic and Stacking Interactions: A fused ring system on the molecule participates in π-π stacking interactions with the side chain of Phenylalanine 357 (F357), contributing to the stable binding of the inhibitor. acs.org
These specific and strong interactions anchor the inhibitor within the active site, preventing the enzyme from binding and cleaving its natural substrates. Computational docking simulations for (2R,3R,5R)-Omarigliptin-d3 would be expected to show an identical binding pose and interaction profile, as the van der Waals radii and electronic properties governing these interactions are not significantly altered by the presence of deuterium.
Cellular and Molecular Level Research Utilizing Deuterated Analogs
At the cellular and molecular level, the primary role of a DPP-4 inhibitor is to stabilize endogenous incretin (B1656795) hormones. Deuterated analogs like (2R,3R,5R)-Omarigliptin-d3 are valuable tools in these studies, particularly for pharmacokinetic-pharmacodynamic (PK/PD) modeling to understand the duration of target engagement.
The physiological mechanism of DPP-4 inhibitors is to prevent the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). patsnap.comnih.gov These hormones are released by the gut after a meal and play a key role in glucose homeostasis by stimulating insulin (B600854) secretion and suppressing glucagon (B607659) release. patsnap.comnih.gov By inhibiting DPP-4, omarigliptin increases the circulating concentrations and prolongs the activity of active GLP-1 and GIP. patsnap.com
In preclinical research models, administration of omarigliptin resulted in a dose-dependent increase in the plasma concentrations of active GLP-1. acs.orgnih.gov Studies have shown that omarigliptin can lead to an approximate two-fold increase in postprandial active GLP-1 levels and, in some models, more than a 10-fold increase in circulating active GLP-1. acs.orgnih.gov (2R,3R,5R)-Omarigliptin-d3 is expected to have the exact same mechanistic effect, stabilizing incretin hormones to the same degree as its non-deuterated counterpart at equivalent levels of DPP-4 inhibition.
The high selectivity of omarigliptin observed in in vitro enzymatic assays translates to a low potential for off-target interactions at the cellular level. acs.org As detailed in section 5.1.1, omarigliptin shows minimal to no inhibitory activity against other key proteases like DPP8 and DPP9, the inhibition of which has been associated with toxicity in preclinical species. acs.org It also displays a lack of significant activity against a wide array of other cellular targets, including ion channels. acs.org This clean off-target profile is a hallmark of the molecule's design and is expected to be fully retained by (2R,3R,5R)-Omarigliptin-d3.
Role in Preclinical Pharmacological Models and Mechanistic Elucidation
Preclinical pharmacological models, such as studies in rodents, are essential for confirming that the in vitro enzymatic activity of a compound translates into a desired physiological effect in a living organism. These models are used to elucidate the complete mechanism of action, from target engagement to the ultimate therapeutic outcome.
In studies involving lean mice, omarigliptin was administered prior to an oral glucose tolerance test (OGTT). acs.org The results showed a significant, dose-dependent reduction in blood glucose excursion. acs.org This physiological effect was directly linked to the underlying mechanism. At effective doses, plasma DPP-4 activity was inhibited by over 80%, which correlated with a substantial, greater than 10-fold increase in the levels of active GLP-1. acs.orgresearchgate.net
These preclinical studies effectively demonstrate the mechanistic pathway:
Omarigliptin inhibits plasma DPP-4.
This inhibition leads to increased stability and higher concentrations of active GLP-1.
Elevated active GLP-1 enhances glucose disposal, leading to improved glucose tolerance.
(2R,3R,5R)-Omarigliptin-d3 would be used in similar preclinical models to confirm its bioactivity and, more importantly, to characterize how its potentially altered pharmacokinetic profile affects the duration and magnitude of DPP-4 inhibition and the resulting pharmacodynamic response over time.
Pharmacodynamic and Mechanistic Research with 2r,3r,5r Omarigliptin D3
Deuteration as a Probe for Target Engagement and Biological Pathway Studies
The use of stable isotope labeling, particularly deuteration, is a cornerstone of modern pharmaceutical research, providing invaluable insights into a drug's behavior within a biological system. biorxiv.org By replacing one or more hydrogen atoms with its heavier, stable isotope deuterium (B1214612), researchers can create a version of a drug molecule, such as (2R,3R,5R)-Omarigliptin-d3, that is chemically almost identical to the parent compound but physically distinguishable due to its increased mass. This subtle yet significant modification allows the deuterated compound to serve as a precise probe for elucidating pharmacodynamic properties and metabolic pathways. nih.govresearchgate.net
The ideal internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Because (2R,3R,5R)-Omarigliptin-d3 shares nearly identical physicochemical properties with Omarigliptin (B609743), it serves as the perfect internal standard, compensating for any variability during sample preparation and analysis. This ensures the generation of highly accurate and precise data on the concentration of the active drug.
Research on the pharmacokinetics of Omarigliptin has utilized a validated LC-MS/MS assay for its quantification in plasma and urine, relying on a stable isotope-labeled internal standard, consistent with the properties of (2R,3R,5R)-Omarigliptin-d3. nih.gov The use of this deuterated probe was integral to determining the pharmacokinetic profile of Omarigliptin, which is essential for understanding its mechanism of action as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. nih.govresearchgate.netdntb.gov.ua Accurate quantification allows researchers to correlate drug exposure levels with the degree of DPP-4 inhibition and the subsequent physiological responses, such as changes in active glucagon-like peptide-1 (GLP-1) concentrations. nih.govnih.gov
The parameters of the validated bioanalytical method underscore the precision enabled by using a deuterated internal standard.
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Stable Isotope–Labeled Omarigliptin |
| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |
| Analytical Range | 1.0 to 1000 ng/mL |
| Parameter | Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | Stable Isotope–Labeled Omarigliptin |
| Lower Limit of Quantitation (LLOQ) | 40.0 ng/mL |
| Analytical Range | 40.0 to 40,000 ng/mL |
By enabling precise quantification, (2R,3R,5R)-Omarigliptin-d3 acts as a critical probe. The data generated are used to build pharmacokinetic/pharmacodynamic (PK/PD) models that characterize the relationship between drug concentration, target engagement (DPP-4 inhibition), and downstream biological effects (GLP-1 stabilization). nih.gov These models are fundamental to understanding the complete biological pathway influenced by the drug and confirming that the therapeutic effect is achieved through the intended mechanism of action. researchgate.netnih.gov Therefore, while not directly interacting with the target in a therapeutic sense, the role of (2R,3R,5R)-Omarigliptin-d3 as an analytical probe is indispensable for mechanistic and pharmacodynamic research.
Applications of 2r,3r,5r Omarigliptin D3 in Drug Discovery and Development Research
Use in Impurity Profiling and Analytical Reference Standard Development
The development of robust analytical methods is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. In this context, isotopically labeled compounds such as (2R,3R,5R)-Omarigliptin-d3 play a crucial role. One of the primary applications of this deuterated analog is in impurity profiling. During the synthesis of omarigliptin (B609743), various related substances and potential impurities can be formed. (2S,3S,5S)-Omarigliptin-d3 is recognized as a labeled impurity of omarigliptin theclinivex.com. As a well-characterized entity, (2R,3R,5R)-Omarigliptin-d3 can be used as a reference standard to identify and quantify specific impurities in the final drug substance.
The use of a deuterated standard is particularly advantageous in chromatographic techniques coupled with mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS). The distinct mass difference between the deuterated and non-deuterated compounds allows for their unambiguous identification and separation, even if they co-elute chromatographically. This enables the development of highly specific and sensitive analytical methods for quality control purposes.
Furthermore, (2R,3R,5R)-Omarigliptin-d3 serves as an invaluable analytical reference standard for the parent drug itself. Its chemical similarity to omarigliptin, combined with its distinct mass, makes it an ideal internal standard for quantitative analyses, a topic that will be explored in more detail in the following section. The availability of well-characterized reference standards is a fundamental requirement for regulatory submissions and for maintaining consistent product quality throughout the lifecycle of a drug.
Table 1: Analytical Applications of (2R,3R,5R)-Omarigliptin-d3
| Application | Role of (2R,3R,5R)-Omarigliptin-d3 | Analytical Technique |
| Impurity Profiling | Reference standard for identification and quantification of impurities | LC-MS, HPLC |
| Analytical Method Development | Tool for validating the specificity and sensitivity of analytical methods | LC-MS, NMR |
| Quality Control | Standard for routine testing of drug substance and product | HPLC, UPLC |
Facilitating Quantitative Bioanalysis in Preclinical Research Programs
Accurate quantification of drug concentrations in biological matrices is a cornerstone of preclinical research, providing essential data for pharmacokinetic and pharmacodynamic studies. The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis, particularly for LC-MS based assays. (2R,3R,5R)-Omarigliptin-d3 is ideally suited for this purpose in the preclinical evaluation of omarigliptin.
When analyzing biological samples such as plasma or urine, the inherent variability of the matrix can significantly impact the accuracy and precision of the results. An internal standard that closely mimics the physicochemical properties of the analyte of interest can compensate for this variability. Deuterated standards like (2R,3R,5R)-Omarigliptin-d3 exhibit nearly identical extraction recovery, ionization efficiency, and chromatographic retention time to the non-deuterated parent drug.
The process involves adding a known amount of (2R,3R,5R)-Omarigliptin-d3 to the biological sample before processing. During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte's MS signal to that of the internal standard, a highly accurate and precise quantification can be achieved. This approach minimizes the impact of matrix effects and ensures the reliability of the bioanalytical data, which is critical for making informed decisions in drug development.
Table 2: Bioanalytical Parameters Improved by the Use of Deuterated Internal Standards
| Parameter | Improvement with Deuterated Standard | Rationale |
| Accuracy | High | Compensates for matrix effects and extraction losses |
| Precision | High | Reduces variability in sample preparation and analysis |
| Sensitivity | Enhanced | Allows for lower limits of quantification |
| Specificity | High | Differentiates analyte from endogenous interferences |
Enabling Metabolic Switching and Pathway Elucidation for Drug Candidates
Understanding the metabolic fate of a drug candidate is a critical aspect of drug development. Isotopic labeling is a powerful technique used to trace the biotransformation of a drug within a biological system. While direct studies on the metabolic switching of omarigliptin using (2R,3R,5R)-Omarigliptin-d3 are not extensively reported in the public domain, the principles of using deuterated compounds for such investigations are well-established in medicinal chemistry.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a kinetic isotope effect, where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond. If a drug is metabolized at a position that has been deuterated, this metabolic pathway can be slowed down or even blocked. This phenomenon, known as "metabolic switching," can lead to a shift in the drug's metabolism towards alternative pathways that were previously minor.
Contribution to Structure-Activity Relationship (SAR) Studies of Deuterated Analogs
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and optimization. These studies aim to understand how the chemical structure of a compound relates to its biological activity. The introduction of deuterium (B1214612) at specific positions in a molecule can be a subtle yet powerful modification to probe these relationships.
While specific SAR studies on deuterated analogs of omarigliptin are not widely published, the general application of deuteration in SAR is a recognized strategy. The primary mechanism through which deuteration can influence biological activity is by altering the drug's metabolic profile. As discussed in the previous section, blocking or slowing down metabolism at a particular site can lead to increased exposure of the parent drug, potentially enhancing its efficacy and duration of action.
Future Research Directions and Advanced Methodologies for Deuterated Dpp 4 Inhibitors
Development of Novel Deuterium (B1214612) Labeling Techniques for Complex Molecules
The synthesis of deuterated compounds, particularly complex pharmaceuticals like DPP-4 inhibitors, has historically relied on using isotopically enriched starting materials in multi-step processes. x-chemrx.com However, future research is centered on developing more efficient, selective, and cost-effective late-stage labeling methods. These techniques introduce deuterium directly into the final drug molecule or a late-stage intermediate, which is more atom-economical and versatile. x-chemrx.com
Key advancements in this area include:
Catalytic Hydrogen Isotope Exchange (HIE): This is a prominent strategy that uses a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). x-chemrx.commdpi.com Various metal catalysts have proven highly effective.
Iridium and Ruthenium Catalysts: Iridium-based catalysts are noted for their high efficacy in mediating selective HIE reactions on complex molecules. musechem.com Similarly, ruthenium nanoparticles have been successfully used for labeling fragile and structurally complex substrates, including purine-based drugs, under mild conditions. researchgate.net
Palladium and Nickel Catalysts: Palladium on carbon (Pd/C) catalysts can be used in conjunction with aluminum and D₂O to generate deuterium gas in situ for H-D exchange reactions. mdpi.com More recently, Raney nickel has demonstrated superior deuterium incorporation and can be fine-tuned for high selectivity, proving compatible with nitrogen-containing heterocycles common in pharmaceuticals. x-chemrx.com
Flow Chemistry: The integration of HIE reactions into continuous flow synthesis systems offers significant advantages over traditional batch chemistry. Flow chemistry allows for precise control over reaction parameters like temperature and time, enhances mixing, and improves safety, leading to higher yields and selectivity in deuterium labeling. x-chemrx.com
| Technique | Typical Catalyst | Deuterium Source | Key Advantages |
|---|---|---|---|
| Iridium-Catalyzed HIE | Iridium Complexes | D₂ Gas / D₂O | High selectivity, applicable to complex pharmaceuticals. musechem.com |
| Ruthenium-Catalyzed HIE | Ruthenium Nanoparticles (RuNPs) | D₂ Gas | Mild reaction conditions, high solvent tolerability, suitable for fragile substrates. researchgate.net |
| Raney Nickel-Catalyzed Flow HIE | Raney Nickel | D₂O | High incorporation, cost-effective, precise control via flow chemistry, good for N-heterocycles. x-chemrx.com |
| Palladium-Catalyzed HIE | Palladium on Carbon (Pd/C) | D₂O (with Aluminum) | Environmentally benign, in situ D₂ generation. mdpi.com |
Integration with Advanced Imaging Modalities for Preclinical Research
Understanding the in vivo fate of a drug candidate is critical. Advanced imaging technologies are indispensable tools in preclinical research for visualizing drug distribution, target engagement, and metabolic pathways. The integration of studies involving deuterated compounds with high-sensitivity imaging offers a multi-faceted view of a drug's behavior.
Positron Emission Tomography (PET): PET is a highly sensitive imaging modality that can quantitatively assess metabolic processes in vivo. ctfassets.net In preclinical studies, a drug candidate can be labeled with a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C), to create a radiotracer. Micro-PET scans can then track the distribution and concentration of this tracer in real-time within animal models. nih.govresearchgate.net For a deuterated DPP-4 inhibitor, a parallel study could involve synthesizing a ¹¹C-labeled, non-deuterated version of the drug. This ¹¹C-precursor would allow researchers to visualize target tissue accumulation (e.g., in the pancreas) and receptor occupancy, while the deuterated analog is used in separate pharmacokinetic studies to determine its metabolic profile and half-life. nih.gov This dual approach provides a comprehensive picture of both spatial distribution and temporal stability.
Deuterium Metabolic Imaging (DMI): DMI is an emerging magnetic resonance (MR)-based technique that directly visualizes the fate of deuterium-labeled substrates in vivo. nih.gov By administering a deuterated tracer, such as [6,6′-²H₂]glucose, researchers can map metabolic pathways like glycolysis in three dimensions without using ionizing radiation. gehealthcare.com While DMI typically tracks metabolic substrates rather than drugs themselves, its application in preclinical drug development is a growing area of interest. It could potentially be used to observe how a deuterated drug like (2R,3R,5R)-Omarigliptin-d3 influences metabolic fluxes in target tissues, offering a direct readout of the drug's downstream effects. DMI offers the advantage of observing longer-term metabolic processes (hours) compared to techniques like hyperpolarized ¹³C-MRI. nih.gov
| Modality | Typical Isotope/Label | Information Gained | Application in Preclinical Research |
|---|---|---|---|
| Micro-PET | Carbon-11 (¹¹C), Fluorine-18 (¹⁸F) | Drug distribution, target engagement, receptor occupancy. ctfassets.netnih.gov | Visualize where a non-deuterated, radiolabeled analog of a DPP-4 inhibitor accumulates in the body. |
| Deuterium Metabolic Imaging (DMI) | Deuterium (²H) | Mapping of metabolic pathways, metabolic flux of deuterated substrates. nih.govgehealthcare.com | Assess how a deuterated drug impacts downstream metabolic activity in target organs. |
| Magnetic Resonance Imaging (MRI) | N/A (Proton imaging) | High-resolution anatomical and functional information. ctfassets.net | Provides anatomical context for co-registering PET or DMI data, allowing precise localization of metabolic activity. |
Computational Chemistry and Molecular Modeling of Deuterated Analogs for Mechanistic Insights
Before undertaking complex synthesis and costly in vivo studies, computational tools play a pivotal role in predicting the potential benefits and mechanisms of deuteration. alfa-chemistry.com Molecular modeling allows researchers to simulate how the substitution of hydrogen with deuterium will affect a molecule's properties and its interactions with biological targets.
Predicting the Kinetic Isotope Effect (KIE): Quantum mechanics (QM) and molecular dynamics (MD) simulations can model the energy required to break C-H versus C-D bonds. youtube.com This allows for the prediction of the KIE at specific positions within a molecule, helping to identify the optimal sites for deuteration to slow metabolism without altering the drug's affinity for its target.
Modeling Drug-Target Interactions: Deuteration can cause subtle changes in a molecule's conformation and vibrational energies. wikipedia.org MD simulations can model the binding of both deuterated and non-deuterated analogs of a DPP-4 inhibitor to the enzyme's active site. These simulations can reveal whether deuteration impacts binding affinity or the dynamics of the enzyme-inhibitor complex. nih.gov This is crucial for ensuring that the modification improves pharmacokinetics without diminishing pharmacological activity.
Elucidating Metabolic Pathways: Computational tools can predict sites of metabolism on a drug molecule. By combining these predictions with KIE modeling, researchers can hypothesize how deuteration might shift metabolism from one pathway to another. This can be advantageous if it reduces the formation of undesirable or toxic metabolites.
Expanding Applications in Disease Model Research Beyond Diabetes Mellitus
While DPP-4 inhibitors are established for the treatment of type 2 diabetes, the DPP-4 enzyme is known to have a wide range of biological functions beyond incretin (B1656795) hormone degradation, including roles in inflammation and immune regulation. nih.govresearchgate.net This has opened avenues for investigating the therapeutic potential of these inhibitors in non-diabetic disease models. Deuterated versions, with their potentially improved and more stable pharmacokinetic profiles, could be particularly valuable in these contexts.
Research has suggested potential benefits in several areas:
Kidney Disease: Studies in non-diabetic rat models of glomerulonephritis have shown that DPP-4 inhibitors like Alogliptin and Anagliptin can reduce inflammatory macrophage infiltration in the kidney. physiology.orgnih.gov This anti-inflammatory effect, independent of glucose-lowering, suggests a potential role for DPP-4 inhibitors in treating certain non-diabetic kidney diseases. nih.gov
Cardiovascular and Inflammatory Conditions: The substrates of the DPP-4 enzyme include various peptides and chemokines involved in cardiovascular function and inflammation. researchgate.net Research in rodent models of non-alcoholic fatty liver disease has also pointed to the anti-inflammatory and anti-fibrotic effects of DPP-4 inhibitors. mdpi.com The prolonged and more consistent target engagement offered by a long-acting deuterated inhibitor could enhance these pleiotropic effects.
| Disease Model | DPP-4 Inhibitor Studied | Observed Effect | Potential Mechanism |
|---|---|---|---|
| Rat Thy-1 Glomerulonephritis | Alogliptin, Anagliptin | Reduced macrophage infiltration in the kidney. physiology.orgnih.gov | Anti-inflammatory action via GLP-1-dependent signaling. nih.gov |
| Rodent Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) | Sitagliptin | Reduced pro-fibrotic and pro-inflammatory changes. mdpi.com | Reduction of reactive oxygen species (ROS) and NF-κB signaling. mdpi.com |
Q & A
Q. How can researchers optimize synthetic protocols for Omarigliptin-d3 to meet Good Laboratory Practice (GLP) standards?
- Methodological Answer : Document reaction parameters (e.g., stoichiometry, purity of deuterated reagents) in electronic lab notebooks. Implement in-process controls (IPC) via inline FTIR or Raman spectroscopy to monitor deuterium incorporation . Validate final products according to ICH Q2(R1) guidelines for analytical method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
